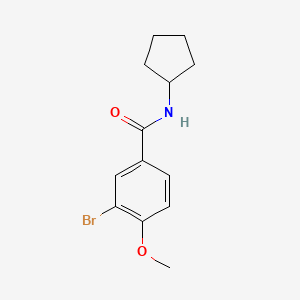
3-bromo-N-cyclopentyl-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-cyclopentyl-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is a member of the class of benzamides that are known to exhibit various biological activities. The synthesis of this compound is a challenging task, and several methods have been proposed to achieve it.
Mechanism of Action
The mechanism of action of 3-bromo-N-cyclopentyl-4-methoxybenzamide is not fully understood. However, several studies have suggested that this compound exerts its biological activity by modulating the activity of various neurotransmitters, including dopamine, serotonin, and noradrenaline. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. Additionally, this compound has been shown to exhibit anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. Furthermore, this compound has been reported to exhibit potential anticancer activity, making it a potential candidate for the development of novel cancer therapies.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-N-cyclopentyl-4-methoxybenzamide in lab experiments include its potent biological activity and potential applications in the field of pharmacology. However, the limitations of using this compound in lab experiments include its challenging synthesis method and limited availability.
Future Directions
Several future directions can be explored in the field of 3-bromo-N-cyclopentyl-4-methoxybenzamide research. These include:
1. Further investigation of the mechanism of action of this compound.
2. Exploration of the potential applications of this compound in the treatment of various diseases, including epilepsy and cancer.
3. Development of more efficient synthesis methods for this compound.
4. Investigation of the potential side effects of this compound.
5. Exploration of the potential applications of this compound in the development of novel drug delivery systems.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound exhibits various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, this compound has been shown to exhibit potential anticancer activity. Further research is needed to fully understand the mechanism of action of this compound and explore its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 3-bromo-N-cyclopentyl-4-methoxybenzamide is a challenging task due to the presence of several functional groups. Several methods have been proposed to achieve this compound, but the most efficient method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to produce 4-methoxybenzoyl chloride. The resulting product is then reacted with cyclopentylamine to produce N-cyclopentyl-4-methoxybenzamide. Finally, 3-bromo-1-propanol is added to the reaction mixture to produce this compound.
Scientific Research Applications
3-bromo-N-cyclopentyl-4-methoxybenzamide has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound has been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, this compound has been shown to exhibit potential anticancer activity.
properties
IUPAC Name |
3-bromo-N-cyclopentyl-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-17-12-7-6-9(8-11(12)14)13(16)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRGMIQVNVLWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5864579.png)
![2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864581.png)
![ethyl [2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5864597.png)
![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5864600.png)

![N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5864613.png)

![N-benzyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5864639.png)
![9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5864641.png)



![(3-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5864653.png)